N-(tert-Butyl)-4-chlorobenzamide
Overview
Description
N-(tert-Butyl)-4-chlorobenzamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a white crystalline powder with a distinctive odor, soluble in alcohols and some organic solvents, but only slightly soluble in water . This compound is primarily used as an intermediate in organic synthesis .
Preparation Methods
N-(tert-Butyl)-4-chlorobenzamide can be synthesized through the reaction of tert-butylbenzoyl chloride with 4-chloroaniline . The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(tert-Butyl)-4-chlorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(tert-Butyl)-4-chlorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(tert-Butyl)-4-chlorobenzamide can be compared with other similar compounds, such as:
N-tert-Butyl-4-fluorobenzamide: Similar in structure but with a fluorine atom instead of chlorine.
N-tert-Butyl-4-bromobenzamide: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
These compounds share similar properties but differ in their reactivity and specific applications due to the different halogen atoms present .
Properties
IUPAC Name |
N-tert-butyl-4-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEWMCMXPCWIDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343087 | |
Record name | N-tert-Butyl-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-40-8 | |
Record name | 4-Chloro-N-(1,1-dimethylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42498-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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